5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable carboxylic acid derivative.
Attachment of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions where the dimethylaminoethyl group is introduced.
Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.
Final coupling and chlorination: The final steps involve coupling the synthesized intermediates and introducing the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the dimethylamino group.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorine atom or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
The compound may have potential therapeutic applications. It could be investigated for its activity against certain diseases or conditions, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the methoxy group.
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the chlorine atom.
5-chloro-N-(ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the dimethylamino group.
Uniqueness
The presence of the methoxy group, chlorine atom, and dimethylaminoethyl group in 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride makes it unique. These functional groups can significantly influence its chemical reactivity, biological activity, and overall properties.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2.ClH/c1-20(2)9-10-21(16(22)13-7-8-14(18)24-13)17-19-15-11(23-3)5-4-6-12(15)25-17;/h4-8H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSRQVXRHSHPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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